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1,2,6,7-Tetrahydroindeno[5,4-

b]furan-8-one

Cat. No.: B023305 Get Quote

Abstract: Ramelteon, a selective melatonin receptor agonist, is a primary therapeutic for

insomnia characterized by difficulty with sleep onset.[1][2] Its unique tricyclic indeno[5,4-b]furan

core and stereospecific side chain present significant synthetic challenges. This guide provides

a detailed protocol for a concise, six-step asymmetric synthesis of Ramelteon and its key

intermediates, starting from the readily available commodity chemical, 3-hydroxyacetophenone.

[3] This state-of-the-art route leverages the power of transition-metal catalysis, including

Iridium, Rhodium, and Copper-catalyzed reactions, to efficiently construct the molecular

architecture with high stereoselectivity.[3][4] This document is intended for researchers,

chemists, and drug development professionals seeking a robust and scalable method for

accessing these important pharmaceutical building blocks.

Introduction: The Strategic Imperative for an Efficient
Synthesis
The synthesis of Ramelteon has been a subject of intensive study, with many reported routes

suffering from long step counts or the use of expensive, advanced starting materials.[5] The

development of a process with low mass intensity is critical for sustainable and economically

viable pharmaceutical production. The strategy detailed herein addresses this challenge by

employing a convergent and highly efficient pathway.[3]

Core Synthetic Strategy: The synthesis is conceptually divided into two main phases:
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Construction of the Tricyclic Ketone Core: Building the 1,6,7,8-tetrahydro-2H-indeno[5,4-

b]furan-8-one scaffold from a simple monocyclic precursor using powerful C-H activation and

annulation techniques.[3][4]

Installation and Asymmetric Control of the Side Chain: Introducing the side chain via a

Horner-Wadsworth-Emmons reaction, followed by a crucial copper-catalyzed asymmetric

reduction to establish the required (S)-stereocenter.[3][6]

The overall workflow is depicted below.
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Overall Synthetic Pathway

3-Hydroxyacetophenone

Vinyl Ether (3)

 Step 1
 Ir-Catalysis

Dihydrobenzofuran (4)

 Step 2
 Rh-Catalysis

Tricyclic Ketone (5)

 Step 3
 Annulation

Unsaturated Nitrile (7)

 Step 4
 HWE Olefination

Chiral Nitrile (8)

 Step 5
 Cu-Catalyzed

 Asymmetric Reduction

Ramelteon (9)

 Step 6
 Ni-Catalyzed

 Reduction/Acylation
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Caption: Overall 6-step asymmetric synthesis of Ramelteon.
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PART I: Synthesis of the Tricyclic Core Intermediate
The foundational step in this synthesis is the efficient construction of the tricyclic ketone,

1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-one (5). This is achieved in three steps from 3-

hydroxyacetophenone.

Causality and Experimental Rationale:
The key to this phase is the use of directed C-H activation.[3] An initial Iridium-catalyzed O-

vinylation transforms the starting phenol into a vinyl ether. This vinyl ether moiety then serves

as a directing group and a reactant in a subsequent Rhodium-catalyzed annulation, which

masterfully constructs the dihydrobenzofuran and indanone rings in a highly efficient cascade.

[3][7]
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Core Synthesis Workflow

3-Hydroxyacetophenone (1)

Protocol 1.1:
Ir-Catalyzed O-Vinylation

1-(3-(Vinyloxy)phenyl)ethan-1-one (3)

Protocol 1.2:
Rh-Catalyzed Dihydrobenzofuran Formation

1-(2,3-Dihydrobenzofuran-4-yl)ethan-1-one (4)

Protocol 1.3:
Intramolecular Annulation

1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-one (5)
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Caption: Workflow for the synthesis of the tricyclic ketone core (5).

Protocol 1.1: Preparation of 1-(3-(Vinyloxy)phenyl)ethan-
1-one (3)
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This step utilizes an Iridium-catalyzed O-vinylation with vinyl acetate serving as the vinyl

source.[3]

Reagent/Materi
al

M.W. Quantity Moles (mmol) Role

3-

Hydroxyacetoph

enone (1)

136.15 10.0 g 73.4 Starting Material

Vinyl Acetate (2) 86.09 25.4 mL 275.4 Vinyl Source

[Ir(cod)Cl]₂ 671.7 247 mg 0.367 Catalyst

Na₂CO₃ 105.99 7.78 g 73.4 Base

Toluene - 100 mL - Solvent

Procedure:

To an oven-dried flask, add 3-hydroxyacetophenone (1), [Ir(cod)Cl]₂, Na₂CO₃, and toluene.

Stir the suspension at room temperature under a nitrogen atmosphere.

Add vinyl acetate (2) and heat the mixture to 100 °C.

Maintain stirring at 100 °C for 16 hours. Monitor reaction completion by TLC or GC-MS.

After cooling to room temperature, filter the mixture through a pad of celite, washing with

ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the crude product by silica gel column chromatography to yield vinyl ether 3. (Typical

Yield: ~95%).[3]

Protocols 1.2 & 1.3: Preparation of Tricyclic Ketone (5)
This two-step sequence involves the initial formation of the dihydrobenzofuran followed by an

acid-mediated intramolecular cyclization to form the final indanone ring system.[3]
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Reagent/Materi
al

M.W. Quantity Moles (mmol) Role

Vinyl Ether (3) 162.19 10.0 g 61.7 Starting Material

[Rh(cod)₂]BF₄ 406.0 1.25 g 3.08 Catalyst

BINAP 622.67 1.92 g 3.08 Ligand

Dichloroethane

(DCE)
- 200 mL - Solvent

Triflic Acid

(TfOH)
150.08 1.1 mL 12.3 Acid Catalyst

Procedure:

In a flask, dissolve [Rh(cod)₂]BF₄ and BINAP in DCE and stir for 30 minutes at room

temperature to form the active catalyst.

Add the vinyl ether 3 to the catalyst solution.

Heat the reaction mixture to 80 °C and stir for 24 hours. This completes the formation of

intermediate 4, 1-(2,3-dihydrobenzofuran-4-yl)ethan-1-one. (Typical Yield: ~85%).[3]

Cool the reaction mixture to 0 °C.

Slowly add triflic acid (TfOH) to the solution.

Allow the mixture to warm to room temperature and stir for 2 hours to facilitate the

intramolecular Friedel-Crafts type cyclization.

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

Extract the product with dichloromethane, dry the organic layer over MgSO₄, and

concentrate under vacuum.

Purify the residue by column chromatography to afford the tricyclic ketone 5. (Typical Yield:

~90%).[3]
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PART II: Side Chain Installation & Asymmetric
Synthesis
With the core established, the focus shifts to installing the side chain and, most critically, setting

the stereochemistry at the benzylic position.

Causality and Experimental Rationale:
A Horner-Wadsworth-Emmons (HWE) olefination is a reliable method for forming carbon-

carbon double bonds, making it ideal for introducing the cyanomethylidene group.[4] The

subsequent step is the cornerstone of the asymmetric synthesis. A copper(II)-catalyzed

hydrosilylation of the α,β-unsaturated nitrile is employed.[3] The choice of a chiral Walphos-

type ligand is paramount, as it coordinates to the copper center and directs the hydride addition

to one face of the double bond, resulting in high enantiomeric excess of the desired (S)-

enantiomer.[3][8]
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Side Chain Synthesis Workflow

Tricyclic Ketone (5)

Protocol 2.1:
Horner-Wadsworth-Emmons Olefination

(E)-Unsaturated Nitrile (7)

Protocol 2.2:
Cu-Catalyzed Asymmetric Reduction

(S)-Chiral Nitrile (8)
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Caption: Workflow for side chain installation and asymmetric reduction.

Protocol 2.1: Preparation of (E)-2-(1,2,6,7-Tetrahydro-8H-
indeno[5,4-b]furan-8-ylidene)acetonitrile (7)
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Reagent/Materi
al

M.W. Quantity Moles (mmol) Role

Tricyclic Ketone

(5)
174.19 5.0 g 28.7 Starting Material

Diethyl

(cyanomethyl)ph

osphonate (6)

177.12 5.6 mL 34.4 HWE Reagent

Sodium Hydride

(60% in oil)
24.00 1.38 g 34.4 Base

Tetrahydrofuran

(THF),

anhydrous

- 150 mL - Solvent

Procedure:

Suspend sodium hydride in anhydrous THF in a flask under nitrogen at 0 °C.

Add diethyl (cyanomethyl)phosphonate (6) dropwise, keeping the temperature below 5 °C.

Stir for 30 minutes.

Add a solution of the tricyclic ketone 5 in THF dropwise to the ylide solution at 0 °C.

Allow the reaction to warm to room temperature and stir for 4 hours.

Carefully quench the reaction by adding water.

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over

Na₂SO₄, and concentrate.

Purify the crude product by column chromatography to obtain the α,β-unsaturated nitrile 7.

(Typical Yield: ~77%).[4]

Protocol 2.2: Asymmetric Synthesis of (S)-2-(1,6,7,8-
Tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile (8)
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Reagent/Materi
al

M.W. Quantity Moles (mmol) Role

Unsaturated

Nitrile (7)
197.23 4.0 g 20.3 Substrate

Cu(OAc)₂ 181.63 147 mg 0.81
Catalyst

Precursor

(R)-Walphos

Ligand
- 558 mg 0.89 Chiral Ligand

Polymethylhydro

siloxane (PMHS)
- 2.4 mL - Hydride Source

Toluene / t-BuOH

/ CH₂Cl₂
- 50 mL - Solvent System

Procedure:

In a dry flask under nitrogen, dissolve Cu(OAc)₂ and the (R)-Walphos ligand in the solvent

mixture (e.g., 4:0.8:0.2 Toluene:t-BuOH:CH₂Cl₂). Stir for 1 hour at room temperature.

Add the unsaturated nitrile 7 to the catalyst solution.

Add PMHS dropwise to the mixture.

Stir the reaction at room temperature for 5-10 hours. Monitor by chiral HPLC to determine

conversion and enantiomeric excess (ee).

Upon completion, quench the reaction by carefully adding aqueous NaOH solution.

Filter the mixture and extract the filtrate with ethyl acetate.

Dry the combined organic layers and concentrate under vacuum.

Purify by column chromatography to isolate the chiral nitrile 8. (Typical Yield: ~81%, >97%

ee).[3][8]
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PART III: Final Conversion to Ramelteon
The final stage involves the reduction of the chiral nitrile to the corresponding primary amine,

followed by acylation to yield Ramelteon.

Protocol 3.1: Preparation of Ramelteon (9)
This final step is a one-pot reduction and acylation. A Raney Nickel catalyst is used for the

hydrogenation of the nitrile in the presence of propionic anhydride. The anhydride serves a dual

purpose: it activates the catalyst and acts as the acylating agent for the newly formed amine.[3]

[4]

Reagent/Materi
al

M.W. Quantity Moles (mmol) Role

Chiral Nitrile (8) 199.25 2.0 g 10.0 Starting Material

Raney Nickel

(slurry in water)
- ~2 mL - Catalyst

Propionic

Anhydride
130.14 15 mL 115.0 Acylating Agent

Tetrahydrofuran

(THF),

anhydrous

- 110 mL - Solvent

Hydrogen (H₂) 2.02 0.4 MPa - Reducing Agent

Procedure:

In a suitable pressure reactor, add Raney Nickel slurry. Wash by decantation with absolute

ethanol (4x) and then dry THF (5x) to activate the catalyst.

Add a solution of the chiral nitrile 8 in dry THF to the activated catalyst.

Add propionic anhydride.
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Seal the reactor, flush several times with nitrogen, then flush several times with hydrogen

gas.

Pressurize the reactor to 0.4 MPa with hydrogen and stir vigorously at room temperature for

18-24 hours.

Once the reaction is complete, carefully vent the reactor and filter the catalyst.

Concentrate the filtrate under reduced pressure.

Purify the crude product by recrystallization or column chromatography to yield Ramelteon 9.

(Typical Yield: ~80%).[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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